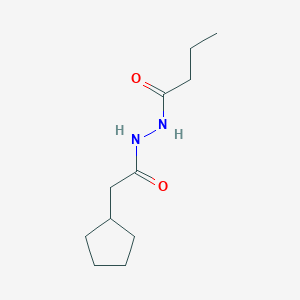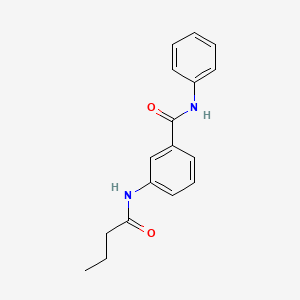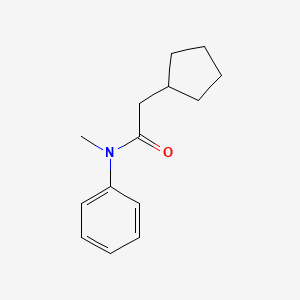
N'-(2-cyclopentylacetyl)butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopentylacetyl)butanohydrazide, commonly known as JB-1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). It is a small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Wirkmechanismus
JB-1 is a potent and selective inhibitor of N'-(2-cyclopentylacetyl)butanohydrazide, which is a negative regulator of insulin signaling. N'-(2-cyclopentylacetyl)butanohydrazide dephosphorylates the insulin receptor and insulin receptor substrate 1, leading to the inhibition of insulin signaling. Inhibition of N'-(2-cyclopentylacetyl)butanohydrazide by JB-1 leads to the activation of insulin signaling and improved glucose uptake in adipose tissue and skeletal muscle.
Biochemical and Physiological Effects:
JB-1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. It has also been shown to reduce body weight and improve lipid metabolism in these models. JB-1 has been shown to increase glucose uptake in adipose tissue and skeletal muscle, leading to improved glucose homeostasis. JB-1 has also been shown to improve hepatic insulin sensitivity and reduce hepatic glucose production.
Vorteile Und Einschränkungen Für Laborexperimente
JB-1 is a small molecule drug that is easy to synthesize and has good pharmacokinetic properties. It is highly selective for N'-(2-cyclopentylacetyl)butanohydrazide and has minimal off-target effects. However, JB-1 has relatively low potency compared to other N'-(2-cyclopentylacetyl)butanohydrazide inhibitors, which may limit its efficacy in vivo. JB-1 also has limited solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
Future research on JB-1 could focus on improving its potency and bioavailability, as well as investigating its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Further studies could also investigate the long-term safety and efficacy of JB-1 in animal models and human clinical trials. Finally, the development of novel N'-(2-cyclopentylacetyl)butanohydrazide inhibitors with improved potency and selectivity could provide new opportunities for the treatment of metabolic disorders.
Synthesemethoden
The synthesis of JB-1 involves a multi-step process that includes the reaction of 2-cyclopentylacetic acid with butanoyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield the hydrazide. The final product is obtained by cyclization of the hydrazide using acetic anhydride and sulfuric acid. The overall yield of JB-1 is approximately 40%.
Wissenschaftliche Forschungsanwendungen
JB-1 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. N'-(2-cyclopentylacetyl)butanohydrazide is a negative regulator of insulin signaling, and its inhibition by JB-1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. JB-1 has also been shown to reduce body weight and improve lipid metabolism in these models.
Eigenschaften
IUPAC Name |
N'-(2-cyclopentylacetyl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-5-10(14)12-13-11(15)8-9-6-3-4-7-9/h9H,2-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXVEPUOIURHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-cyclopentylacetyl)butanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)

![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)




![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)

